(+)-3-Methylcyclohexanone

Descripción

Significance of Chirality in Organic Chemistry and Advanced Materials Science

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in organic chemistry and plays a crucial role in the development of advanced materials. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit distinct biological activities and physical properties. This distinction is critical in pharmaceuticals, where only one enantiomer may be therapeutically effective while the other could be inactive or even harmful.

In materials science, the incorporation of chiral units into polymers and other materials can lead to unique properties, such as the ability to selectively interact with polarized light, which is essential for applications in optics and photonics. The development of methods for the enantioselective synthesis of chiral molecules is therefore a major focus of modern chemical research, enabling the production of enantiomerically pure compounds for various applications. acs.orgbohrium.com

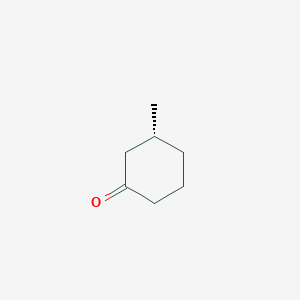

The Unique Stereochemical Characteristics of (+)-3-Methylcyclohexanone

This compound is a chiral molecule due to the presence of a stereocenter at the third carbon of the cyclohexanone (B45756) ring. nist.gov The "(+)" designation indicates that it rotates plane-polarized light in the dextrorotatory direction. nist.gov The stereochemistry of this compound significantly influences its chemical behavior and its interactions with other chiral molecules. solubilityofthings.com

The cyclohexanone ring can exist in different conformations, primarily the chair and boat forms. The methyl group at the 3-position can be in either an equatorial or an axial position, leading to two primary conformers. researchgate.net The relative stability of these conformers and the energy barrier between them are key factors in determining the reactivity of the molecule. Studies have shown that the equatorial conformer is generally more stable. researchgate.net The specific rotation of this compound has been measured, with values such as [α]24/D +13.5° (neat) being reported. sigmaaldrich.com

Table 1: Physicochemical Properties of 3-Methylcyclohexanone (B152366)

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol nih.gov |

| Boiling Point | 169-170 °C chemicalbook.com |

| Density | 0.914 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.446 chemicalbook.com |

| CAS Number | 591-24-2 (for the racemic mixture) nih.gov |

| (+)-Enantiomer CAS | 13368-65-5 nist.gov |

Overview of Research Trajectories on this compound

Research involving this compound has followed several key trajectories, primarily focusing on its synthesis and its application as a chiral building block.

Synthesis: The enantioselective synthesis of this compound and its derivatives is a significant area of research. Various methods have been developed to produce this compound in high enantiomeric purity. acs.org These methods often involve asymmetric catalysis, utilizing chiral catalysts to control the stereochemical outcome of the reaction. creighton.eduresearchgate.net For instance, asymmetric rhodium-catalyzed 1,4-addition reactions to 2-cyclohexenone have been employed in the synthesis of related chiral cyclohexanones. nih.govmdpi.com Electrochemical methods, including electroenzymatic reduction, are also being explored for the asymmetric synthesis of 3-methylcyclohexanone. sioc-journal.cn

Applications in Asymmetric Synthesis: this compound serves as a versatile starting material for the synthesis of more complex chiral molecules. cymitquimica.comontosight.ai Its ketone functionality allows for a variety of chemical transformations, while its inherent chirality can be transferred to the final product. It is used in the synthesis of biologically active compounds and natural products. ontosight.ai For example, it has been used as a precursor in the synthesis of certain pharmaceutical intermediates. ontosight.ai

Materials Science: The solubility of conjugated polymers in solvents like 3-methylcyclohexanone has been studied for applications in organic electronics. technion.ac.il Research has shown that 3-methylcyclohexanone can be used as a "green solvent" for processing high-mobility conjugated polymers for organic thin-film transistors. technion.ac.il Furthermore, the enantiospecific interactions of R-3-methylcyclohexanone on chiral metal surfaces have been investigated, which has implications for the development of chiral sensors and enantioselective catalysis on solid supports. cmu.edu

Structure

2D Structure

Propiedades

IUPAC Name |

(3R)-3-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBOOUHRTQVGRU-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13368-65-5 | |

| Record name | (+)-3-Methylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13368-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclohexanone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-3-methylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCYCLOHEXANONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72794G6S5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Absolute Configuration of + 3 Methylcyclohexanone

Enantiomeric Forms: (R)-3-Methylcyclohexanone and (S)-3-Methylcyclohexanone

3-Methylcyclohexanone (B152366) exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (R)-3-methylcyclohexanone and (S)-3-methylcyclohexanone based on the Cahn-Ingold-Prelog priority rules. The (+) notation in (+)-3-methylcyclohexanone indicates that it rotates plane-polarized light in the dextrorotatory direction. A significant body of research has been dedicated to correlating this optical rotation with the specific (R) or (S) configuration. It has been established that this compound possesses the (R) configuration. tandfonline.comchegg.comconcordia.ca

Assignment of Absolute Configuration for this compound via Chiral Tag Rotational Spectroscopy

Chiral tag rotational spectroscopy is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in the gas phase. slideplayer.comresearchgate.net This method involves the formation of a non-covalently bound diastereomeric complex between the chiral analyte, in this case, 3-methylcyclohexanone, and a chiral molecule of known absolute configuration, referred to as the "chiral tag." nih.gov The resulting diastereomers, having different three-dimensional structures, exhibit distinct rotational spectra that can be resolved and analyzed. nih.gov

In the study of this compound, a chiral tag such as 3-butyn-2-ol (B105428) is introduced. The two enantiomers of 3-methylcyclohexanone will form complexes with the single enantiomer of the chiral tag, resulting in two different diastereomeric complexes. researchgate.net The differences in the moments of inertia of these diastereomers lead to unique rotational constants, which can be experimentally measured with high precision using techniques like chirped-pulse Fourier transform microwave spectroscopy. slideplayer.com

By comparing the experimentally determined rotational constants with those predicted from high-level quantum chemistry calculations for the different possible diastereomeric structures, the absolute configuration of the analyte can be definitively assigned. researchgate.netnih.gov This method provides a "gold standard" for absolute configuration determination due to its high resolution and the strong agreement between experimental and theoretical data. slideplayer.comresearchgate.net

Determination of Absolute Configuration via Vibrational Circular Dichroism (VCD)

Vibrational circular dichroism (VCD) is another spectroscopic technique that provides information about the absolute configuration of chiral molecules in solution. slideplayer.comaip.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. aip.org The resulting VCD spectrum, with its characteristic positive and negative peaks, is highly sensitive to the molecule's three-dimensional structure. slideplayer.com

For this compound, experimental VCD spectra have been recorded and compared with theoretical spectra calculated using quantum mechanical methods, such as the fixed partial charge (FPC) model. aip.orgacs.org These calculations are typically performed for the most stable conformation of the molecule, which for 3-methylcyclohexanone is the chair conformation with the methyl group in an equatorial position. aip.org Good agreement between the experimental and calculated VCD spectra for a specific enantiomer allows for the confident assignment of its absolute configuration. aip.org Studies have shown that the VCD spectrum of the (R)-enantiomer of 3-methylcyclohexanone matches the experimental spectrum of the (+)-isomer. acs.orgunipi.it

| Technique | Principle | Key Findings for this compound |

| Chiral Tag Rotational Spectroscopy | Formation of diastereomeric complexes with a chiral tag of known configuration, leading to distinct rotational spectra. | Unambiguous assignment of the absolute configuration by comparing experimental and calculated rotational constants of the diastereomers. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light, which is sensitive to the molecule's stereochemistry. | The experimental VCD spectrum of this compound matches the theoretically calculated spectrum for the (R)-enantiomer. |

Interconversion and Racemization Studies of 3-Methylcyclohexanone Derivatives

The stereochemical stability of a chiral center is a crucial factor, particularly when it is located adjacent to a carbonyl group. The alpha-protons (protons on the carbon atom adjacent to the carbonyl) are acidic and can be removed by a base to form a planar enolate intermediate. masterorganicchemistry.comwikipedia.org If the chiral center is at this alpha-position, its stereochemical information can be lost upon enolate formation, leading to racemization (the formation of an equal mixture of both enantiomers). masterorganicchemistry.commasterorganicchemistry.com

Comparative Analysis of Racemization Behavior under Basic Conditions for 2-Methylcyclohexanone (B44802) vs. 3-Methylcyclohexanone

A comparative analysis of the racemization behavior of 2-methylcyclohexanone and 3-methylcyclohexanone under basic conditions highlights the importance of the position of the chiral center relative to the carbonyl group.

When (R)-2-methylcyclohexanone is treated with a base, it readily undergoes racemization. openstax.orgvaia.compressbooks.pub The chiral center in 2-methylcyclohexanone is at the alpha-position, and the proton at this position is acidic. Base-catalyzed removal of this proton leads to the formation of a planar, achiral enolate intermediate. masterorganicchemistry.com Subsequent protonation of this enolate can occur from either face with equal probability, resulting in a racemic mixture of (R)- and (S)-2-methylcyclohexanone, and thus a loss of optical activity. masterorganicchemistry.comvaia.com

In stark contrast, when (R)-3-methylcyclohexanone is treated with a base, it retains its optical activity. masterorganicchemistry.comvaia.com The chiral center in 3-methylcyclohexanone is at the beta-position relative to the carbonyl group. The protons at the C3 position are not adjacent to the carbonyl and are therefore not acidic enough to be removed by a typical base. While enolate formation can still occur at the C2 and C6 positions, the chiral center at C3 remains intact and is not part of the planar enolate structure. masterorganicchemistry.com Consequently, the stereochemical integrity of the C3 chiral center is preserved, and the molecule does not racemize.

| Compound | Position of Chiral Center | Behavior under Basic Conditions | Reason |

| 2-Methylcyclohexanone | Alpha (α) to the carbonyl | Racemization (loss of optical activity) | Formation of a planar, achiral enolate intermediate at the chiral center. |

| 3-Methylcyclohexanone | Beta (β) to the carbonyl | No racemization (retains optical activity) | The chiral center is not involved in enolate formation. |

Mechanistic Insights into Enolate Formation and Stereochemical Stability

The formation of an enolate is a key step in many reactions of ketones and is central to understanding their stereochemical stability. The regioselectivity of enolate formation (i.e., which alpha-proton is removed) can be controlled by the reaction conditions. wikipedia.orgmasterorganicchemistry.com Under kinetic control (strong, bulky base at low temperature), the less substituted enolate is formed faster. wikipedia.orgmasterorganicchemistry.com Under thermodynamic control (weaker base, higher temperature), the more stable, more substituted enolate is favored at equilibrium. masterorganicchemistry.com

In the case of 3-methylcyclohexanone, deprotonation can occur at either the C2 or C6 position, leading to two different enolates. ubc.ca However, neither of these enolates affects the stereocenter at C3. The stability of the chiral center in 3-methylcyclohexanone under basic conditions is a direct consequence of its position relative to the carbonyl group. The C-H bond at the chiral center is not activated by the carbonyl group, and therefore, the stereocenter is not labile. This is a fundamental principle in the stereochemistry of cyclic ketones and has significant implications for their synthesis and reactions. ubc.capressbooks.pub

Conformational Analysis and Equilibrium Studies of + 3 Methylcyclohexanone

Conformational Isomers: Equatorial, Axial, and Twist Forms

(+)-3-Methylcyclohexanone primarily exists in chair conformations, where the methyl group can occupy either an equatorial or an axial position. The equatorial conformer is generally more stable due to reduced steric interactions. In the axial conformation, the methyl group experiences 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, leading to steric strain. psgcas.ac.inlibretexts.org However, the presence of the carbonyl group at position 1 removes one of these destabilizing interactions compared to methylcyclohexane, a phenomenon known as the "3-alkylketone effect". psgcas.ac.inoptica.org

Besides the chair forms, the cyclohexane (B81311) ring can also adopt other, less stable conformations, such as the twist-boat (or skew-boat) and boat forms. libretexts.org The twist-boat conformation is more stable than the boat form as it relieves some of the flagpole hydrogen interactions present in the boat conformer. libretexts.org While these alternative conformations are generally higher in energy, they can be part of the equilibrium and serve as intermediates in the process of ring inversion. optica.orgaip.org

Determination of Conformational Energies and Population Distributions

The relative stabilities of the different conformers of this compound can be quantified by determining their conformational energies. This information allows for the calculation of the population distribution of each conformer at a given temperature.

Temperature-Dependent Circular Dichroism (CD) Spectroscopy for Conformational Equilibria

Temperature-dependent circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational equilibria of chiral molecules like this compound. optica.orgresearchgate.net By measuring the CD spectrum over a range of temperatures, the thermodynamic parameters (enthalpy and entropy differences) between the equatorial and axial conformers can be determined. researchgate.net An asymptotic approach applied to the temperature-dependent CD data for the n → π* transition has been used to determine the CD signal and population of each conformer. researchgate.net This method has been employed to investigate the conformational equilibria in various solvents. researchgate.net

Thermochemical Equilibration Studies and the 3-Alkylketone Effect

Thermochemical equilibration studies provide experimental values for the conformational energy differences. For instance, the equilibration of cis- and trans-3,5-dimethylcyclohexanone has been used to probe the energetics of the methyl group in the 3-position relative to the carbonyl. optica.org The "3-alkylketone effect" refers to the observation that the preference for the equatorial position of an alkyl group at the 3-position of a cyclohexanone (B45756) is less pronounced than in the corresponding cyclohexane. psgcas.ac.inoptica.org This is because the replacement of a methylene (B1212753) group with a carbonyl group removes one of the 1,3-diaxial interactions that destabilize the axial conformer. psgcas.ac.inoptica.org Theoretical calculations, such as ab initio molecular orbital methods, have been used to investigate this effect, attributing the stabilization of the axial conformer to a CH/π(C=O) interaction. rsc.orgresearchgate.net Experimental studies have yielded varying values for the magnitude of this effect. optica.org

| Method | ΔH° (axial-equatorial) (kcal/mol) | Reference |

| Variable Temperature 13C NMR | 1.35 | rsc.org |

| Thermochemical Equilibration | ~0.4 (reduced 3-alkylketone effect) | optica.org |

| Ultrasonic Relaxation | 2.79 | cdnsciencepub.com |

| Gas Phase REMPI Spectroscopy | ~1.3 | aip.org |

Solvent Effects on Conformational Preferences and Vibrational Modes

The surrounding solvent can influence the conformational equilibrium and vibrational modes of this compound. Studies have shown that the conformational free energy difference can be solvent-dependent. researchgate.net For instance, the sign of the Cotton effect in the optical rotatory dispersion (ORD) spectrum of some substituted cyclohexanones can be reversed by changing the solvent from water to n-heptane, indicating a shift in the conformational equilibrium. weebly.com

Solvent effects on the vibrational modes have been investigated using both experimental techniques and computational methods like Density Functional Theory (DFT) within a polarizable continuum model (PCM). researchgate.netkfupm.edu.sa These studies have shown that the vibrational frequencies can be influenced by the solvent's polarity and its ability to form hydrogen bonds. weebly.com The dipole moments of the individual equatorial and axial conformers have been calculated in various solvents and have been observed to correlate with solvent polarity. researchgate.netresearchgate.net

Experimental and Theoretical Approaches to Rotational Barriers

The interconversion between the chair conformers of this compound involves surmounting an energy barrier, known as the rotational barrier or inversion barrier. This barrier is a critical parameter in understanding the dynamics of the molecule.

Experimental techniques like ultrasonic dispersion studies have been used to determine the energy barrier hindering ring inversion. cdnsciencepub.com In these experiments, the variation of ultrasonic velocity with temperature and frequency provides information about the relaxation process associated with the conformational equilibrium. cdnsciencepub.com

Spectroscopic and Chiroptical Characterization for Advanced Research on + 3 Methylcyclohexanone

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for analyzing the structural properties of (+)-3-methylcyclohexanone. These methods probe the distinct vibrational modes of the molecule, offering information on the conformational equilibrium between the equatorial and axial forms of the methyl group. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in assigning the complex vibrational spectra of the conformers. mdpi.com

The surrounding solvent medium can significantly influence the vibrational frequencies of the conformers of this compound. Computational studies using a polarizable continuum model (PCM) have shown that the IR modes of the equatorial and axial conformers exhibit different sensitivities to solvent polarity.

For the equatorial conformer, a hypsochromic (blue) shift is generally observed in the IR mode frequencies as solvent polarity increases. Conversely, the axial conformer typically displays a bathochromic (red) shift under the same conditions. This differential shifting is attributed to the opposing directions of the dipole moments of the two conformers, leading to distinct electrostatic interactions with the solvent continuum.

Fourier Transform Infrared Reflection-Absorption Spectroscopy (FT-IRAS) is a highly sensitive technique used to study the orientation and interaction of molecules adsorbed on metal surfaces. Studies of (R)-3-Methylcyclohexanone on naturally chiral copper surfaces, such as Cu(643)R/S, have demonstrated enantiospecific adsorption geometries. cmu.educmu.edu

The FT-IRAS spectra reveal that the orientation of (R)-3-methylcyclohexanone at kink sites on the Cu(643)R and Cu(643)S surfaces is different, indicating that the molecule adopts distinct adsorption geometries on the two enantiomeric surfaces. cmu.eduacs.org By analyzing the spectra at different coverages—from sub-monolayer to multilayer—researchers can distinguish between molecules interacting directly with the surface and those in subsequent layers. For instance, at sub-monolayer coverages on Pd(111), the related 3,3,5-trimethylcyclohexanone (B147574) adsorbs in a tilted geometry. researchgate.net The metal-surface selection rule, which dictates that only vibrational modes with a dynamic dipole moment component perpendicular to the surface are IR-active, allows for the determination of the adsorbate's orientation. rsc.org

Electronic Circular Dichroism (CD) Spectroscopy

Electronic circular dichroism (CD) spectroscopy is a crucial chiroptical technique for investigating the stereochemistry of chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of the molecule.

The conformational equilibrium between the more stable equatorial methyl conformer and the less stable axial methyl conformer can be quantified using variable-temperature (VT) CD spectroscopy. rsc.orguni.lu As the temperature changes, the relative populations of the conformers shift according to Boltzmann distribution, leading to observable changes in the CD spectrum.

By analyzing these temperature-dependent spectra, key thermodynamic parameters for the conformational equilibrium can be determined. An asymptotic approach applied to the VT-CD data allows for the calculation of the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) differences between the equatorial and axial conformers. researchgate.net Studies have shown that these thermodynamic constants are largely insensitive to the polarity of the solvent. researchgate.net

Table 1: Thermodynamic Parameters for Equatorial to Axial Conformational Change of (R)-(+)-3-Methylcyclohexanone This table is interactive. Users can sort columns by clicking on the headers.

| Thermodynamic Parameter | Value | Reference |

|---|---|---|

| Enthalpy Difference (ΔH°) | 5.69 kJ/mol | cmu.edu |

| Gibbs Free Energy (ΔG°) | Insensitive to solvent polarity | researchgate.net |

The CD spectrum of this compound is characterized by a band in the region of 280-300 nm, which corresponds to the electronically forbidden but vibronically allowed n→π* transition of the carbonyl chromophore. cmu.edursc.org The sign of the Cotton effect for this transition can be predicted by the octant rule, a semi-empirical rule that relates the stereochemistry of the substituents to the observed CD signal. For (R)-3-methylcyclohexanone, the methyl group lies in a positive octant, correctly predicting a positive Cotton effect. rsc.org

The position (λmax) and intensity of this band are sensitive to the solvent environment. researchgate.net Comparing the CD spectra in the vapor phase and in various solvents reveals that solvent effects correlate with solvent polarity. researchgate.net Generally, increasing solvent polarity leads to a hypsochromic (blue) shift of the n→π* transition. fu-berlin.de This transition is relatively weak in absorption spectroscopy but is prominent in CD spectroscopy, making it an excellent probe for conformational analysis. cmu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure and, through specialized techniques, for elucidating reaction mechanisms. acs.org While standard NMR provides a static picture of stable molecules, dynamic and in-situ NMR methods allow for the real-time observation of chemical reactions, providing crucial kinetic and structural information about transient intermediates. nih.gov

For reactions involving cyclohexanones, techniques like rapid-injection NMR (RI-NMR) are particularly valuable. nih.gov RI-NMR involves the rapid injection and mixing of a reagent into an NMR tube that is already inside the spectrometer, allowing for the immediate acquisition of spectra. researchgate.netembrapa.br This method is ideal for studying fast reactions and characterizing temperature-sensitive intermediates that would otherwise be unobservable.

For example, RI-NMR has been used to study the reaction of 2-cyclohexenone with organocuprate reagents, where the formation and reaction rates of intermediate π-complexes were observed directly. researchgate.netembrapa.br Similarly, in-situ NMR monitoring of the transfer hydrogenation of cyclohexanone (B45756) has allowed for the detailed tracking of reactant consumption and product formation, clarifying the catalytic mechanism. By applying these techniques to this compound, one could directly observe the formation of intermediates, measure kinetic isotope effects, and gain a fundamental understanding of the reaction pathways and transition states involved in its various chemical transformations. fu-berlin.de

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-3-Methylcyclohexanone |

| 3,3,5-trimethylcyclohexanone |

| 2-cyclohexenone |

| Cyclohexanol |

Application of Chiral Lanthanide Shift Reagents for Enantiomeric Purity Assessment

The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial in stereochemistry, and for this compound, this can be effectively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral lanthanide shift reagents (LSRs). harvard.edustereoelectronics.orgwikipedia.org LSRs are organometallic complexes of lanthanide ions, typically europium (Eu) or praseodymium (Pr), with chiral organic ligands. organicchemistrydata.orgrsc.org When added to a sample containing a mixture of enantiomers, the LSR forms diastereomeric complexes with each enantiomer. stereoelectronics.org

These transient diastereomeric complexes exhibit different NMR spectra. The chiral environment of the LSR causes a differential shift in the resonance frequencies of the protons of the bound enantiomers, leading to the separation of signals that would otherwise be indistinguishable in a standard NMR spectrum. researchgate.netslideshare.net For a ketone like this compound, the LSR, acting as a Lewis acid, coordinates to the lone pair of electrons on the carbonyl oxygen. stereoelectronics.org

Commonly used chiral LSRs for this purpose include tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), often abbreviated as Eu(hfc)₃, and tris(3-trifluoroacetyl-d-camphorato)europium(III), or Eu(tfc)₃. organicchemistrydata.orgcore.ac.uk The magnitude of the induced shift for a particular proton is dependent on its proximity to the lanthanide ion in the complex. By integrating the separated signals in the ¹H NMR spectrum, the relative amounts of each enantiomer can be quantified, allowing for a precise determination of the enantiomeric excess. stereoelectronics.orgnih.gov

The general procedure involves acquiring an initial NMR spectrum of the enantiomeric mixture. Subsequently, small, incremental amounts of the chiral LSR are added to the NMR tube, and spectra are recorded after each addition until sufficient separation of the key proton signals is achieved. organicchemistrydata.org For 3-methylcyclohexanone (B152366), the protons adjacent to the carbonyl group or the methyl group protons would be ideal candidates for monitoring these shifts.

Table 1: Illustrative ¹H NMR Signal Splitting of a Scalemic Mixture of 3-Methylcyclohexanone in the Presence of a Chiral Lanthanide Shift Reagent.

| Proton Signal | Chemical Shift (δ) without LSR (ppm) | Expected Chemical Shift (δ) with Chiral LSR (ppm) |

| Methyl Protons (CH₃) of (R)-enantiomer | ~1.03 | Shifted downfield to δ + Δδ₁ |

| Methyl Protons (CH₃) of (S)-enantiomer | ~1.03 | Shifted downfield to δ + Δδ₂ (where Δδ₁ ≠ Δδ₂) |

| Protons α to C=O of (R)-enantiomer | ~1.9-2.4 | Separated and shifted downfield |

| Protons α to C=O of (S)-enantiomer | ~1.9-2.4 | Separated and shifted downfield to a different extent |

Note: The table is illustrative. Actual chemical shift values and the magnitude of separation (Δδ) depend on the specific LSR used, its concentration, and the solvent.

Optical Rotatory Dispersion (ORD) Studies and Environmental Factors

Optical Rotatory Dispersion (ORD) spectroscopy, which measures the change in optical rotation as a function of wavelength, is a powerful tool for studying the stereochemistry of chiral molecules like this compound. researchgate.netslideshare.net The ORD spectrum of a chiral ketone is particularly sensitive to the molecule's conformation and its surrounding environment, such as the solvent, temperature, and concentration. researchgate.netacs.org

Research has demonstrated the profound impact of the solvent on the chiroptical properties of (R)-(+)-3-methylcyclohexanone. researchgate.netacs.orgnih.gov A dramatic example is the inversion of the sign of the Cotton effect when the solvent is changed from a nonpolar one like n-heptane to a polar one like water. weebly.com In nonpolar solvents, the conformer with the axial methyl group may be more stabilized, leading to a negative Cotton effect, whereas in polar solvents, the diequatorial conformer predominates, resulting in a positive Cotton effect. dss.go.th Studies have reported ORD spectra for (R)-3-methylcyclohexanone in numerous solvents across a wide polarity range, confirming that the magnitude and even the sign of the specific rotation are highly dependent on the solvent. researchgate.netresearchgate.net For instance, the specific rotation was found to increase in magnitude upon solvation compared to the vapor phase, with the sign even switching for wavelengths at or above 510.7 nm. researchgate.netacs.orgnih.gov

Temperature also plays a role by shifting the conformational equilibrium. ORD spectra recorded over a range of temperatures can provide thermodynamic data about the conformational isomers. researchgate.net Furthermore, concentration effects on the ORD spectra have also been investigated, revealing that at low concentrations, the sensitivity of optical rotation to the wavelength is correlated to solvent effects. researchgate.netresearchgate.net

Table 2: Effect of Solvent on the Specific Rotation ([α]) of (R)-(+)-3-Methylcyclohexanone at the Sodium D-line (589 nm).

| Solvent | Dielectric Constant (ε) | Specific Rotation [α]D (degrees) |

| Gas Phase | 1.0 | Varies with conditions |

| n-Heptane | 1.9 | Negative Value |

| Cyclohexane (B81311) | 2.0 | +12.6 |

| Toluene | 2.4 | Data dependent on temperature |

| Methanol | 32.7 | Positive Value |

| Water | 80.1 | +38.2 |

Note: The values are compiled from various literature sources and are illustrative of the trend. The sign and magnitude can be highly sensitive to experimental conditions. weebly.comresearchgate.net

Reactivity, Reaction Mechanisms, and Stereochemical Control in Reactions of 3 Methylcyclohexanone

Stereoselective Reduction of 3-Methylcyclohexanone (B152366)

The reduction of the carbonyl group in 3-methylcyclohexanone to a hydroxyl group creates a second stereocenter, leading to the formation of diastereomeric products: cis- and trans-3-methylcyclohexanol. The ratio of these diastereomers is highly dependent on the reducing agent, catalyst, and reaction conditions.

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for reducing ketones to alcohols using a metal alkoxide catalyst and a sacrificial alcohol as the hydride source. wikipedia.org The reaction is believed to proceed through a six-membered ring transition state after the ketone's carbonyl oxygen coordinates to the metal catalyst. wikipedia.org

Recent research has demonstrated that zirconium-containing metal-organic frameworks (MOFs), such as MOF-808, are highly effective heterogeneous catalysts for the MPV reduction of substituted cyclohexanones. nih.govcsic.es In the case of 3-methylcyclohexanone, the reduction using MOF-808 and isopropanol (B130326) (iPrOH) as the hydrogen donor shows high diastereoselectivity towards the thermodynamically stable cis-3-methylcyclohexanol (B1605476). nih.govcsic.es The pores of the MOF are thought to accommodate the bulkier transition state that leads to the cis product. researchgate.net When a larger alcohol like 2-butanol (B46777) (2-BuOH) is used, the selectivity for the cis isomer decreases, although it remains the major product. csic.es Other systems, such as those using boron triisopropoxide, have also been employed for the MPV-type reduction of 3-methylcyclohexanone. lookchemmall.com

Table 1: Performance of Various Catalysts in the Transfer Hydrogenation of 3-Methylcyclohexanone

| Catalyst | Hydrogen Donor | Conversion (%) | Diastereoselectivity (cis:trans) | Reference |

|---|---|---|---|---|

| MOF-808 | iPrOH | 100% | 82:18 | csic.es |

| MOF-808 | 2-BuOH | 100% | 68:32 | csic.es |

| MgO | 2-Propanol | 76% (after 6h) | Richer in cis isomer | mdpi.com |

| Al₂O₃ | 2-Propanol | 56% (after 6h) | 78:22 (approx.) | mdpi.com |

| Boron triisopropoxide | Isopropyl alcohol | 82% | Not Specified | lookchemmall.com |

The diastereoselectivity of the reduction of 3-methylcyclohexanone is a classic example of steric and stereoelectronic control. The approach of the hydride reagent can occur from either the axial or equatorial face of the carbonyl group, leading to the trans (equatorial-OH) or cis (axial-OH) alcohol, respectively.

The outcome is influenced by the steric bulk of the reducing agent and the catalyst used. For instance, in catalytic transfer hydrogenation over metal oxides, MgO favors the formation of the more stable cis diastereomer, while Al₂O₃ yields a mixture where the trans isomer is the minor product (approx. 22%). mdpi.com Gas-phase studies on ketone reduction show that increasing steric hindrance generally reduces the percentage of axial attack. acs.org

In reductions using sodium borohydride (B1222165) (NaBH₄), the reaction produces two diastereomeric products. chegg.com An empirical method for predicting the stereochemical outcome of NaBH₄ reductions suggests that a methyl group at the 3-equatorial position has a negligible effect on the diastereomeric ratio compared to unsubstituted cyclohexanone (B45756), with the major product resulting from axial attack to form the equatorial alcohol. cdnsciencepub.com

Table 2: Diastereoselective Outcomes in the Reduction of 3-Methylcyclohexanone

| Reagent/Catalyst System | Major Product | Minor Product | Approximate Product Ratio (Major:Minor) | Reference |

|---|---|---|---|---|

| NaBH₄ | trans-3-Methylcyclohexanol | cis-3-Methylcyclohexanol | 87:13 | cdnsciencepub.com |

| MOF-808 / iPrOH | cis-3-Methylcyclohexanol | trans-3-Methylcyclohexanol | 82:18 | nih.govcsic.es |

| MgO / 2-Propanol | cis-3-Methylcyclohexanol | trans-3-Methylcyclohexanol | Favors cis | mdpi.com |

Enantioselective Alkylation Reactions

Alkylation of 3-methylcyclohexanone can occur at either the C2 or C6 position. The presence of the C3 stereocenter provides an inherent facial bias, which can be either reinforced or overridden by chiral catalysts to achieve high levels of diastereo- and enantiocontrol.

Photo-organocatalysis has emerged as a powerful tool for the direct and enantioselective α-alkylation of cyclic ketones. semanticscholar.org In a notable example, the α-benzylation of (R)-3-methylcyclohexanone was achieved using cinchona-based primary amine catalysts. escholarship.org A key finding was that pseudo-enantiomeric catalysts derived from quinidine (B1679956) (catalyst A) and quinine (B1679958) (catalyst E) could override the inherent diastereoselectivity of the chiral ketone. escholarship.org Catalyst A produced the trans-alkylated product, while catalyst E yielded the cis-product, both with high diastereomeric ratios and enantiomeric excess. semanticscholar.orgescholarship.orgscispace.com This demonstrates a high degree of catalyst control over the stereochemical outcome. escholarship.org

Another modern approach involves singly occupied molecular orbital (SOMO) catalysis for the α-allylation of ketones. nih.gov For 3-methylcyclohexanone, this method shows excellent regiocontrol, which is attributed to steric constraints imposed by the methyl group. nih.gov

Table 3: Catalyst-Controlled Diastereoselective α-Benzylation of (R)-3-Methylcyclohexanone

| Catalyst | Product Diastereomer | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Catalyst A (Quinidine-derived) | trans | 60% | >20:1 | 90% | escholarship.org |

| Catalyst E (Quinine-derived) | cis | 50% | 12:1 | 90% | semanticscholar.orgescholarship.org |

While 3-methylcyclohexanone itself is a saturated ketone, it is often synthesized via conjugate addition to an α,β-unsaturated precursor like 3-methyl-2-cyclohexenone. askthenerd.com Furthermore, (R)-3-methylcyclohexanone serves as a valuable chiral building block where its stereocenter directs subsequent transformations.

In the total synthesis of (+)-neomarinone, (R)-3-methylcyclohexanone was used as a key chiral starting material. nih.gov The synthesis involved stereocontrolled formation of quaternary stereocenters through reactions including a diastereoselective 1,4-conjugate addition, demonstrating how the inherent chirality of the molecule can be relayed to control the stereochemistry of newly formed centers. nih.gov

Mechanistic Studies of Carbonyl Additions

The mechanism of reactions involving (+)-3-methylcyclohexanone is fundamentally governed by nucleophilic addition to the carbonyl carbon and the formation of enol or enolate intermediates for α-functionalization. evitachem.com

A crucial mechanistic aspect is that the stereocenter at the 3-position is not located on an α-carbon. Therefore, when the ketone is treated with acid or base to form an enol or enolate, the C3 chiral center remains intact, and the compound retains its optical activity. masterorganicchemistry.comuci.edu This is in contrast to a ketone like 2-methylcyclohexanone (B44802), where enolization destroys the α-stereocenter, leading to racemization. masterorganicchemistry.com

In the MPV reduction, the mechanism involves the coordination of the carbonyl oxygen to the Lewis acidic metal center (e.g., Al or Zr), followed by an intramolecular hydride transfer from an alkoxide ligand via a six-membered transition state. wikipedia.orgcsic.es The stereochemical outcome is dictated by the relative stabilities of the possible transition states, which are influenced by the steric bulk of the substituents on the cyclohexanone ring. csic.es

For α-alkylation reactions, the lithium enolate of 3-methylcyclohexanone is expected to exist in two primary conformations. The stereochemical outcome of the alkylation (i.e., the preference for the trans product) is explained by the approach of the electrophile to these enolate conformations, where steric strain (A¹,²-strain) can play a significant role. orgsyn.org

The Baeyer-Villiger oxidation of 3-methylcyclohexanone provides another example of a carbonyl addition mechanism. The reaction initiates with the nucleophilic addition of a peroxyacid to the carbonyl group, followed by a rearrangement where an adjacent alkyl group migrates to the oxygen, yielding isomeric lactones. ufmt.br

Nucleophilic Addition Reactions and Stereoelectronic Effects

The reactivity of the carbonyl group in this compound is central to its chemical behavior, making it susceptible to nucleophilic attack. evitachem.com The stereochemical outcome of these nucleophilic addition reactions is governed by a combination of steric and stereoelectronic effects. wwu.edu The presence of the methyl group at the 3-position introduces a chiral center, influencing the direction of nucleophilic attack on the carbonyl carbon. solubilityofthings.com

A nucleophile can approach the carbonyl carbon from two faces: axial or equatorial. The stereochemistry of nucleophilic addition to cyclohexanone derivatives is often explained by the Cieplak model, which considers the stabilization of the transition state through hyperconjugation. researchgate.net This model posits that the stereoselectivity is determined by two main factors: steric hindrance, which generally favors equatorial attack, and the stabilizing interaction between the developing bond and the anti-periplanar C-C or C-H bonds of the cyclohexane (B81311) ring, which favors axial attack. researchgate.net The electron-donating ability of these bonds plays a crucial role, with C-H bonds being better electron donors than C-C bonds. researchgate.net

The interplay of these factors dictates the preferred trajectory of the incoming nucleophile. wwu.edu For many nucleophilic additions to substituted cyclohexanones, the reaction proceeds under kinetic control, meaning the major product is formed via the lower energy transition state. ubc.ca In the case of 3-methylcyclohexanone, the conformational preference of the methyl group (equatorial to avoid 1,3-diaxial interactions) influences the accessibility of the two faces of the carbonyl group.

The stereoelectronic requirements for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl group's lowest unoccupied molecular orbital (LUMO) are critical. wwu.edu These interactions are often described using Frontier Molecular Orbital (FMO) theory. wwu.edu The geometry of the transition state seeks to maximize this overlap, leading to a lower activation energy for one pathway over the other. wwu.edu

Role of Lewis Acids in Regio-/Stereoselectivity of Carbonyl Additions

Lewis acids play a significant role in modulating the reactivity and selectivity of nucleophilic additions to carbonyl compounds, including 3-methylcyclohexanone. chemrxiv.org By coordinating to the carbonyl oxygen, a Lewis acid increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. wiley-vch.de This activation is a fundamental principle in many organic transformations. ncert.nic.in

Beyond simple rate enhancement, Lewis acids can exert profound control over the regioselectivity and stereoselectivity of these reactions. chemrxiv.org This control stems from the ability of the Lewis acid to alter the steric and electronic environment of the substrate. chemrxiv.org A systematic evaluation of various Lewis acids in carbonyl additions has revealed that "strong" Lewis acids like aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) can significantly enhance both regio- and diastereoselectivity. chemrxiv.org

The coordination of a bulky Lewis acid can create a more sterically demanding environment around one face of the carbonyl group, thereby directing the nucleophile to the opposite, less hindered face. wiley-vch.de This can lead to an inversion of the stereoselectivity observed in the absence of a Lewis acid or an enhancement of the inherent facial preference.

Furthermore, the nature of the Lewis acid can influence the reaction mechanism itself. chemrxiv.org In the Meerwein-Ponndorf-Verley (MPV) reduction of substituted cyclohexanones, for instance, Lewis acid catalysts are crucial. csic.es The mechanism involves the formation of a six-membered ring transition state where a hydride is transferred from the alcohol reductant to the ketone. csic.es The stereochemical outcome—whether the resulting hydroxyl group is axial or equatorial—is determined by the geometry of this transition state, which is influenced by the Lewis acid. csic.es For 3-methylcyclohexanone, the use of MOF-808, a metal-organic framework with Lewis acidic sites, as a catalyst in the MPV reduction with isopropanol leads to a high diastereoselectivity for the cis-3-methylcyclohexanol isomer. csic.es

The following table summarizes the effect of different Lewis acids on the diastereoselectivity of the MPV reduction of 3-methylcyclohexanone:

| Catalyst | Reducing Agent | Conversion (%) | Diastereoselectivity (cis:trans) | Reference |

| MOF-808 | Isopropanol | 100 | 82:18 | csic.es |

| MOF-808 | 2-Butanol | 100 | 68:32 | csic.es |

| UiO-66 | Isopropanol | 98 (at 120°C) | 69:31 | csic.es |

Oxidation Reactions: Baeyer-Villiger Oxidation of 3-Methylcyclohexanone

The Baeyer-Villiger oxidation is a classic and synthetically useful reaction that converts ketones into esters or lactones. researchgate.net In the case of a cyclic ketone like 3-methylcyclohexanone, the reaction yields a lactone. This oxidation is characterized by its high stereospecificity, with the configuration of the migrating carbon being retained. ufmt.br

The reaction mechanism involves the nucleophilic addition of a peroxy acid to the carbonyl group, forming a tetrahedral intermediate known as the Criegee intermediate. mdpi.com This is followed by the migration of one of the alpha-carbons to the adjacent oxygen atom, with the concomitant cleavage of the weak O-O bond. acs.org For an unsymmetrical ketone like 3-methylcyclohexanone, the regioselectivity of the reaction is determined by the migratory aptitude of the two alpha-carbons. Generally, the more substituted carbon atom preferentially migrates. rug.nl

However, the oxidation of 3-methylcyclohexanone can lead to a mixture of two isomeric lactones: 3-methyl-ε-caprolactone and 5-methyl-ε-caprolactone. ufmt.br The formation of these isomers complicates the purification process, as they are often difficult to separate by standard chromatographic techniques. ufmt.br Various oxidizing agents have been employed for the Baeyer-Villiger oxidation of 3-methylcyclohexanone, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and systems utilizing hydrogen peroxide or molecular oxygen in the presence of a catalyst. oup.comwiley-vch.de

Optimization for Predominance of Specific Lactone Isomers

Significant research has been directed towards optimizing the Baeyer-Villiger oxidation of 3-methylcyclohexanone to favor the formation of a single lactone isomer, which is crucial for synthetic applications. ufmt.br One approach involves the use of the inorganic oxidant oxone (2KHSO₅·KHSO₄·K₂SO₄) in different solvent systems. ufmt.br Studies have shown that conducting the reaction in an aqueous medium at low temperatures for an extended period can lead to a predominance of 3-methyl-ε-caprolactone, albeit with modest yields. ufmt.br

The following table presents the results of the Baeyer-Villiger oxidation of 3-methylcyclohexanone using oxone under different conditions:

| Reaction Medium | Temperature | Reaction Time | Yield (%) | Lactone Ratio (I:II) | Reference |

| Aqueous | < 0°C | Prolonged | Low | Predominance of I | ufmt.br |

| Organic (CH₂Cl₂) with Al₂O₃ | - | - | Low | Mixture of I and II | ufmt.br |

I: 3-methyl-ε-caprolactone, II: 5-methyl-ε-caprolactone

Catalytic systems have also been explored to improve the selectivity and efficiency of this transformation. Iron complexes have been shown to catalyze the Baeyer-Villiger oxidation of cyclohexanones using molecular oxygen in the presence of an aldehyde co-oxidant. rsc.org These catalytic systems can offer a greener alternative to traditional stoichiometric peroxy acid oxidants. nih.gov Furthermore, biocatalysis using Baeyer-Villiger monooxygenases (BVMOs) has emerged as a powerful tool. rug.nl These enzymes can exhibit remarkable regio- and enantioselectivity, sometimes producing the "abnormal" lactone isomer that is not favored by chemical oxidants. researchgate.net The choice of enzyme and reaction conditions can be tuned to selectively produce one of the two possible lactone isomers from 3-methylcyclohexanone. rug.nl

Isomerization and Transposition Reactions

This compound can undergo isomerization reactions under certain conditions. For instance, the chiral center at the 3-position is not affected by enolization, a process that can lead to epimerization at the alpha-carbon in other ketones. masterorganicchemistry.com However, reactions involving the derivatization of 3-methylcyclohexanone can lead to isomeric products. The formation of 3-methylcyclohexanone thiosemicarbazone results in four possible stereoisomers, and the barrier to E/Z isomerization has been studied using dynamic high-performance liquid chromatography (DHPLC). nih.gov

Transposition reactions, which involve the rearrangement of the carbon skeleton or functional groups, can also be relevant. The catalytic conversion of 3-methyl-2-cyclohexen-1-ol, an allylic alcohol, can yield 3-methylcyclohexanone through an isomerization process. researchgate.net This reaction can be catalyzed by ruthenium complexes in various media, including water and biphasic systems. researchgate.net

Organometallic Chemistry and Catalysis for Reaction Mechanism Insights

The complex structure and reactivity of this compound make it a valuable substrate for studies in organometallic chemistry and catalysis, providing insights into reaction mechanisms. solubilityofthings.com Organometallic reagents, such as organocuprates (Gilman reagents), exhibit unique reactivity with enones that can be precursors to 3-methylcyclohexanone. ugto.mx For example, lithium dialkylcuprates are known to perform conjugate addition (1,4-addition) to α,β-unsaturated ketones, a reaction that is fundamental in organic synthesis. tib.eu

The study of palladium-catalyzed dehydrogenation of 3-methylcyclohexanone has provided evidence for the role of palladium nanoparticles in the catalytic cycle. nih.gov The reaction proceeds through the formation of 3-methylcyclohexenone as an intermediate, which is then further dehydrogenated to the corresponding phenol. nih.gov Techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM) have been used to observe the formation and growth of palladium nanoparticles during the reaction, shedding light on whether the active catalyst is a homogeneous or heterogeneous species. nih.gov These mechanistic studies are crucial for the rational design of more efficient and selective catalysts. rsc.org

Computational Chemistry Studies on + 3 Methylcyclohexanone

Quantum Chemical Calculations for Conformational Analysis

The conformational landscape of (+)-3-methylcyclohexanone is dominated by two primary chair conformations: one with the methyl group in an equatorial position and the other with the methyl group in an axial position. Quantum chemical calculations have been instrumental in quantifying the subtle energy differences between these conformers.

Density Functional Theory (DFT) has been widely employed to investigate the molecular structure and vibrational spectra of this compound. researchgate.net Geometry optimizations, often using the B3LYP functional combined with various basis sets such as 6-31G* and aug-cc-pVDZ, have been performed to determine the equilibrium structures of the equatorial and axial conformers. researchgate.netacs.org These calculations consistently show that the equatorial conformer is more stable than the axial conformer. libretexts.org

DFT calculations have also been crucial for interpreting spectroscopic data. For instance, theoretical calculations of vibrational absorption and circular dichroism spectra have been used to analyze the conformations of chiral molecules in solution. acs.org Furthermore, DFT has been used to calculate properties like dipole moments, polarizability, and hyperpolarizability to understand the molecule's electronic properties and nonlinear optical (NLO) potential. researchgate.net

Table 1: Calculated Dipole Moments of (R)-(+)-3-Methylcyclohexanone Conformers in Different Solvents

| Solvent | Equatorial Conformer Dipole Moment (D) | Axial Conformer Dipole Moment (D) |

|---|---|---|

| Cyclohexane (B81311) (C6H12) | 3.207 | 3.249 |

| Water (H2O) | 3.849 | 3.940 |

Data sourced from DFT calculations within a polarizable continuum model (PCM) framework. researchgate.net

Møller-Plesset perturbation theory, specifically at the second-order (MP2), offers a higher level of theory for calculating electron correlation and has been used to refine the understanding of the conformational landscape of 3-methylcyclohexanone (B152366). Ab initio MO calculations at the MP2/6-311++G(d,p)//MP2/6-311G(d,p) level have been used to investigate the "3-alkylketone effect," which suggests a stabilizing interaction in the axial conformer. rsc.org These calculations, along with G3(MP2) composite methods, have provided valuable data on the relative energies of the axial and equatorial conformers. rsc.org While both DFT and MP2 methods are used, MP2 calculations sometimes show smaller energy differences between conformers compared to DFT results. nih.gov

Older semi-empirical methods like CNDO/2 (Complete Neglect of Differential Overlap) and INDO (Intermediate Neglect of Differential Overlap) have been historically used to calculate rotational strengths, which are crucial for interpreting circular dichroism (CD) spectra. These calculations helped in the initial efforts to correlate the observed CD spectra with the absolute configuration and conformation of chiral ketones like this compound.

Modeling Solvent Effects on Spectroscopic and Conformational Data

The surrounding solvent can significantly influence the spectroscopic properties and conformational equilibrium of this compound. Computational models, particularly the Polarizable Continuum Model (PCM), are used in conjunction with DFT to simulate these solvent effects. researchgate.net

Studies have shown that the dipole moments of both the equatorial and axial conformers increase with rising solvent polarity. researchgate.net Specifically, the dipole moment of the equatorial conformer was calculated to be 3.207 D in cyclohexane and 3.849 D in water, while the axial conformer's dipole moment ranged from 3.249 D to 3.940 D in the same solvents. researchgate.net This linear correlation between dipole moment and solvent polarity has been a key finding. researchgate.netresearchgate.net

Solvent polarity also affects spectroscopic markers. For instance, as solvent polarity increases, the vibrational frequency of specific modes for the equatorial conformer undergoes a hypsochromic (blue) shift, while the axial conformer experiences a bathochromic (red) shift. researchgate.net However, the enthalpy difference between the two conformers has been found to be relatively insensitive to solvent polarity. researchgate.netresearchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions by mapping out reaction pathways and identifying transition states. For reactions involving cyclohexanone (B45756) derivatives, computational methods can be used to model various transformations. For example, the treatment of 3-methylcyclohexanone with ethyl formate (B1220265) in the presence of a base leads to the formation of an intermediate that can then be used to synthesize various fused quinazoline (B50416) and tetrahydroquinoline derivatives. researchgate.net

Computational studies can elucidate the energetics of these reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the feasibility of a proposed mechanism. mdpi.com Methods like the CBS-QB3 composite method are used for their efficiency in calculating electronic structures for relatively large reaction systems. mdpi.com For complex reactions, such as those on catalyst surfaces, global reaction pathway searches using methods like the Single component Artificial Force Induced Reaction (SC-AFIR) can be employed to explore potential reaction routes. matlantis.com These computational approaches are essential for understanding the intricate details of chemical transformations involving this compound.

Applications in Chiral Synthesis and Catalysis

(+)-3-Methylcyclohexanone as a Chiral Building Block in Asymmetric Synthesis

This compound, with its inherent chirality, serves as a valuable starting material and intermediate in the field of asymmetric synthesis. Its stereocenter provides a foundation for the construction of more complex chiral molecules, making it a significant tool for chemists aiming to produce enantiomerically pure compounds. This ketone is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and fragrances, where specific stereochemistry is often crucial for biological activity and desired properties ontosight.aichemimpex.com.

The strategic placement of the methyl group in this compound allows for the stereocontrolled synthesis of various 3-substituted carbonyl compounds. A general method has been developed for the preparation of a range of these compounds with high optical purity starting from this chiral ketone creighton.edu. The existing chiral center directs the introduction of new substituents, enabling the formation of specific diastereomers.

One notable application involves the synthesis of 2-allyl-3-methylcyclohexanone. The reduction of 3-methyl-2-cyclohexen-1-one (B144701) followed by alkylation provides a method to introduce an allyl group at the 2-position. This reaction is challenging to achieve with 3-methylcyclohexanone (B152366) directly through base-catalyzed alkylation, which tends to yield 2-alkyl-5-methylcyclohexanones orgsyn.org. The ability to control the position of alkylation by starting from the corresponding enone highlights the versatility of these synthetic strategies. The resulting 2-allyl-3-methylcyclohexanone is primarily the trans-isomer orgsyn.org.

Further transformations of these 3-substituted carbonyl compounds can lead to a diverse array of chiral molecules. For instance, pyrazoles have been synthesized from (R)-(+)-3-methylcyclohexanone in a two-step procedure, demonstrating its utility in creating heterocyclic compounds with defined stereochemistry researchgate.net.

The utility of this compound as a chiral building block extends to the total synthesis of complex natural products and the preparation of key pharmaceutical intermediates ontosight.aichemimpex.com. Its incorporation into a synthetic route can significantly simplify the process of establishing the correct stereochemistry in the final target molecule.

For example, (R)-(+)-3-methylcyclohexanone is a crucial starting material in the synthesis of certain pharmaceutical compounds, including some anesthetics and analgesics ontosight.aiontosight.ai. Its role as an intermediate allows for the construction of the core structures of these drugs with the desired enantiomeric purity lookchem.com.

While specific, detailed examples in top-tier literature are sometimes part of proprietary industrial processes, the general applicability is widely acknowledged. The synthesis of enantiomerically pure (S)-(-)-3-methylcyclohexanone has also been reported, further expanding the toolbox for chemists to access both enantiomers of this versatile building block and its derivatives acs.org.

Role in Enzyme-Catalyzed Biotransformations and Metabolic Pathways

Enzymes are powerful catalysts for stereoselective transformations, and this compound has been a substrate of interest in various biocatalytic studies. These enzymatic processes offer environmentally friendly and highly selective alternatives to traditional chemical methods for the synthesis of chiral compounds.

Research has shown that recombinant Escherichia coli strains can be used to catalyze the reduction of 3-methylcyclohexanone. In one study, whole cells of a recombinant strain were able to reduce 3-methylcyclohexanone primarily to cis-3-methylcyclohexanol (B1605476) with a conversion rate of 38.26% and an enantiomeric excess of 53.9% . This demonstrates the potential of using engineered microorganisms for the stereoselective synthesis of chiral alcohols from this ketone.

Alcohol dehydrogenases (ADHs) are another class of enzymes that have been studied for their activity on cyclohexanone (B45756) derivatives. For instance, horse liver alcohol dehydrogenase (HLADH) is known to reduce this compound harvard.edu. The electroenzymatic asymmetric reduction of racemic 3-methylcyclohexanone to (1S,3S)-3-methylcyclohexanol has been achieved using a thermophilic alcohol dehydrogenase, showcasing the utility of these enzymes in producing specific diastereomers mikat.info.

Furthermore, 3-methylcyclohexanone has been identified as a metabolite in the metabolic pathways of other naturally occurring compounds. For example, studies on the metabolic fate of S-(-)-pulegone and menthofuran (B113398) in rats have shown that 3-methylcyclohexanone is one of the urinary metabolites nih.govnih.gov. This indicates that metabolic pathways exist in mammals that can process related monoterpenes to produce this ketone.

The use of cyclohexanone monooxygenase for Baeyer-Villiger biotransformations is another area of interest. These enzymes can convert cyclic ketones into lactones, which are valuable chiral building blocks for a variety of pharmaceuticals ucl.ac.uk. While much of the research has focused on the parent cyclohexanone, the principles can be extended to substituted derivatives like 3-methylcyclohexanone.

Chiral Recognition and Enantioselective Processes on Chiral Surfaces

The interaction of chiral molecules with chiral surfaces is a fundamental aspect of enantioselective catalysis and separation. This compound, specifically its (R)-enantiomer, has been a model compound for studying these interactions on naturally chiral metal surfaces.

Studies using temperature-programmed desorption (TPD) have demonstrated the enantiospecific adsorption of (R)-3-methylcyclohexanone on various chiral copper (Cu) surfaces. These surfaces, such as Cu(643) and Cu(531), possess a chiral arrangement of atoms due to their high Miller indices, creating distinct adsorption sites.

When (R)-3-methylcyclohexanone is adsorbed on the enantiomorphic Cu(643)R and Cu(643)S surfaces, a difference in the desorption energy is observed for the molecules bound to the chiral kink sites on the surface. This difference in desorption energy, known as enantiospecific adhesion, is a direct measure of the chiral recognition between the molecule and the surface. For (R)-3-methylcyclohexanone on Cu(643)R and Cu(643)S, this energy difference has been quantified, with the molecule binding more strongly to one chiral surface over the other.

The table below summarizes the enantiospecific differences in desorption energies observed for (R)-3-methylcyclohexanone on various chiral copper surfaces.

| Chiral Surface | Enantiomer | Enantiospecific Desorption Energy Difference (kJ/mol) | Preferred Adsorption Kink |

|---|---|---|---|

| Cu(643)R&S | (R)-3-methylcyclohexanone | 0.98 ± 0.18 | Not Specified |

| Cu(531)R&S | (R)-3-methylcyclohexanone | 0.5 ± 0.2 | S-kinks on Cu(531)S |

The observed enantiospecific interactions have significant implications for the development of enantioselective heterogeneous catalysts. The ability of a chiral surface to preferentially bind one enantiomer over another is the basis for enantioselective separation and catalysis.

While the enantiospecific energy differences are often small, they can be amplified in catalytic processes, leading to significant enantiomeric excesses in the products. The research on this compound and other chiral molecules on these surfaces is paving the way for the rational design of new and more efficient heterogeneous catalysts for the production of enantiomerically pure chemicals.

Applications as a Solvent in Advanced Materials Synthesis

Beyond its role as a synthetic precursor, 3-methylcyclohexanone is utilized as a solvent in the fabrication of advanced materials. evitachem.comsolubilityofthings.com Its physical properties, including moderate polarity and good solubility for organic compounds, make it suitable for specific processing applications in materials science. solubilityofthings.com

A significant application is in the field of organic electronics. Research has been published on the use of 3-methylcyclohexanone as a processing solvent for n-channel organic thin-film transistors (OTFTs). dntb.gov.ua These transistors were based on a conjugated polymer synthesized through direct arylation polycondensation. The choice of solvent is critical in OTFT fabrication as it influences the morphology and performance of the semiconducting polymer film. dntb.gov.ua

Additionally, patent literature indicates the potential use of 3-methylcyclohexanone as a component in a mixed organic solvent system for the production of vapor-grown carbon fibers. google.com This process involves the catalytic decomposition of a hydrocarbon in the vapor phase, where the solvent choice can influence the resulting material's properties. google.com While it is one of several listed potential solvents, its inclusion points to its utility in the synthesis of carbon-based nanomaterials. google.com

The table below provides an overview of its documented applications as a solvent in materials synthesis.

| Advanced Material | Specific Application | Source |

|---|---|---|

| Conjugated Polymers | Processing solvent for n-channel organic thin-film transistors. | dntb.gov.ua |

| Vapor-Grown Carbon Fibers | Listed as a potential organic solvent for the synthesis process. | google.com |

| General Polymers | Acts as a solvent in polymer synthesis. | evitachem.com |

Analytical Methodologies for Enantiomeric Purity and Chiral Recognition of + 3 Methylcyclohexanone

Chromatographic Techniques for Enantiomeric Excess (ee) Determination

Chromatographic methods are powerful tools for separating enantiomers, allowing for the quantification of the enantiomeric excess in a mixture. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Gas Chromatography (GC) with Chiral Stationary Phases

Chiral Gas Chromatography (GC) is a well-established technique for the separation of volatile chiral compounds like 3-Methylcyclohexanone (B152366). The method relies on the use of a capillary column coated with a chiral stationary phase (CSP). Cyclodextrin (B1172386) derivatives are among the most widely used and effective CSPs for this purpose due to their ability to form transient diastereomeric inclusion complexes with the enantiomers. gcms.czunito.it

The separation mechanism involves the differential interaction of the enantiomers with the chiral cavities of the cyclodextrin. gcms.cz This difference in interaction strength results in a difference in retention time, allowing for the baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers. libretexts.org The choice of the specific cyclodextrin derivative and the GC oven temperature are crucial parameters that can be optimized to enhance the separation (enantioselectivity). gcms.cz For instance, decreasing the isothermal temperature often leads to better separation of enantiomers. gcms.cz

Key Features of Chiral GC for 3-Methylcyclohexanone Analysis:

| Feature | Description |

| Stationary Phase | Typically derivatized cyclodextrins (e.g., β-DEX, γ-DEX). gcms.cz |

| Principle | Formation of transient diastereomeric inclusion complexes. gcms.cz |

| Detection | Commonly Flame Ionization Detector (FID) or Mass Spectrometry (MS). unito.it |

| Quantification | Based on the integration of peak areas of the separated enantiomers. libretexts.org |

| Advantages | High resolution, sensitivity, and speed. columbia.edu |

Chiral High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful and versatile technique for the enantioselective separation of 3-Methylcyclohexanone and its derivatives. nih.govcmu.edu Similar to chiral GC, this method utilizes a chiral stationary phase (CSP) that exhibits stereoselective interactions with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed for their broad applicability. science.govscas.co.jp

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for the enantiomers. scas.co.jp By resolving the enantiomers into separate peaks, their relative amounts can be determined, and the enantiomeric excess can be calculated. columbia.edu In some cases, derivatization of the analyte may be necessary to enhance the interaction with the CSP and improve separation. nih.gov

Comparison of Common Chiral Stationary Phases in HPLC:

| CSP Type | Typical Selector | Interaction Mechanism |

| Polysaccharide-based | Amylose or cellulose derivatives | Hydrogen bonding, dipole-dipole, steric inclusion. science.gov |

| Pirkle-type | π-acidic or π-basic moieties | π-π interactions, hydrogen bonding, dipole stacking. scas.co.jp |

| Ligand-exchange | Chiral ligand complexed with a metal ion | Formation of diastereomeric metal complexes. scas.co.jp |

Spectroscopic Methods for Enantiomeric Excess (ee) Determination

Spectroscopic techniques offer alternative approaches for determining enantiomeric excess, often without the need for chromatographic separation. These methods rely on the differential interaction of enantiomers with a chiral environment or with polarized light.

NMR Spectroscopy with Chiral Auxiliary Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric purity. Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral auxiliary reagent (also known as a chiral derivatizing agent or chiral solvating agent) is used to create a diastereomeric environment. nanalysis.comunivpancasila.ac.id

The chiral auxiliary reagent reacts with the enantiomers of 3-Methylcyclohexanone to form diastereomers. These diastereomers have distinct chemical and physical properties and, crucially, will exhibit different chemical shifts in the NMR spectrum. nanalysis.com By integrating the signals corresponding to each diastereomer, the enantiomeric ratio and thus the enantiomeric excess can be determined. univpancasila.ac.id

Circular Dichroism (CD) Detection in HPLC for ee Quantitation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This technique is inherently sensitive to the stereochemistry of a molecule. When coupled with HPLC, a CD detector can be used to quantify the enantiomeric excess of an eluting peak without requiring baseline separation of the enantiomers. nih.gov

As the sample elutes from an achiral HPLC column, the CD detector measures the chiroptical activity. The magnitude and sign of the CD signal are directly proportional to the concentration and the specific rotation of the enantiomers present. nih.gov For a mixture of enantiomers, the observed CD signal will be a weighted average of the signals of the individual enantiomers. By comparing the CD signal of the sample to that of a pure enantiomer standard, the enantiomeric excess can be accurately determined. nih.govjascoinc.com

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy with Chemometric Data Analysis

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, combined with chemometric data analysis, presents a novel and rapid method for determining enantiomeric excess. nih.govnih.gov This approach relies on the subtle differences in the IR spectra that arise from the formation of diastereomeric complexes between the enantiomers of 3-Methylcyclohexanone and a chiral host molecule. nih.gov